2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of 4-chloroaniline with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 4-chloroaniline reacts with 6-methyl-1H-pyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one
- 2-(4-chloroanilino)-1,2-diphenylethanone
- 4-chloroaniline
Uniqueness
2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one is unique due to the presence of both the chloroaniline and pyrimidine moieties, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-chloroanilino)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMXTIYBFYKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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